molecular formula C18H18N6O2 B4794078 3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915924-94-6

3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4794078
CAS RN: 915924-94-6
M. Wt: 350.4 g/mol
InChI Key: MJUOYJFDMYIPTG-UHFFFAOYSA-N
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Description

The compound belongs to the family of imidazo[2,1-f]purine-2,4-dione derivatives, which are known for their diverse pharmacological activities. These compounds have been studied for their potential as therapeutic agents due to their interaction with various biological targets.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives typically involves the preparation of N-8-arylpiperazinylpropyl derivatives or amide derivatives through various chemical reactions, including but not limited to reductive amination, N-alkylation, or N-acylation processes. The exact synthesis path can vary based on the desired substitutions on the purine core (Zagórska et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by a purine core with specific substitutions that influence the compound's biological activity and receptor affinity. Docking studies and molecular modeling have been utilized to understand the interaction of these molecules with biological targets and to predict their behavior in biological systems (Zagórska et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including electrophilic N-amination and subsequent cyclization to form imidazotriazinones, demonstrating their versatile chemistry and potential for diversification. This reactivity is crucial for synthesizing analogs with enhanced pharmacological profiles (Heim-Riether & Healy, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of these compounds can significantly affect their pharmacokinetic profiles and, consequently, their therapeutic potential. Quantitative analysis of intermolecular interactions and energy frameworks provides insights into the molecular arrangement and stability of these compounds in solid form (Shukla et al., 2020).

properties

IUPAC Name

6-(2-aminophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-8-6-5-7-12(13)19/h4-8,10H,1,9,19H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUOYJFDMYIPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122679
Record name 8-(2-Aminophenyl)-1,7-dimethyl-3-(2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

CAS RN

915924-94-6
Record name 8-(2-Aminophenyl)-1,7-dimethyl-3-(2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Aminophenyl)-1,7-dimethyl-3-(2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
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3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
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3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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